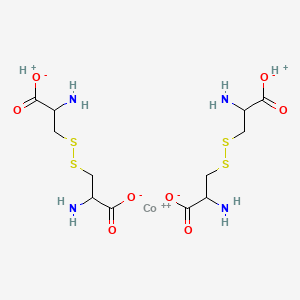
Bis(L-cystinato)cobaltate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(L-cystinato)cobaltate(2-) is a coordination compound consisting of a cobalt ion complexed with two L-cystine ligands This compound is part of a broader class of coordination complexes, which are known for their diverse structures and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-cystinato)cobaltate(2-) typically involves the reaction of cobalt salts with L-cystine under controlled conditions. One common method includes dissolving cobalt(II) chloride in water and then adding L-cystine. The mixture is stirred and heated to promote the formation of the complex. The reaction can be represented as follows:
CoCl2+2L-cystine→Bis(L-cystinato)cobaltate(2-)+2HCl
Industrial Production Methods
While specific industrial production methods for Bis(L-cystinato)cobaltate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Techniques like crystallization and filtration would be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(L-cystinato)cobaltate(2-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ammonia or ethylenediamine can replace L-cystine ligands under appropriate conditions.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Bis(L-cystinato)cobaltate(2-) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in metal-based drug design.
Mechanism of Action
The mechanism of action of Bis(L-cystinato)cobaltate(2-) involves its ability to interact with biological molecules and metal ions. The cobalt center can undergo redox reactions, which may influence cellular processes. The L-cystine ligands can interact with proteins and enzymes, potentially affecting their function. The compound’s ability to form complexes with other metal ions can also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(ethylenediamine)cobaltate(2-)
- Bis(oxalato)cobaltate(2-)
- Bis(acetylacetonato)cobaltate(2-)
Uniqueness
Bis(L-cystinato)cobaltate(2-) is unique due to the presence of L-cystine ligands, which are biologically relevant amino acids
Properties
CAS No. |
81876-66-6 |
|---|---|
Molecular Formula |
C12H22CoN4O8S4 |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;cobalt(2+);hydron |
InChI |
InChI=1S/2C6H12N2O4S2.Co/c2*7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h2*3-4H,1-2,7-8H2,(H,9,10)(H,11,12);/q;;+2/p-2 |
InChI Key |
HDGMDUZEOWVQDN-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















